![molecular formula C22H21N3O3 B1255257 (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Applications De Recherche Scientifique
Structural Insights and Intermolecular Interactions
The structural properties and intermolecular interactions of derivatives of the quinazolinone family, which includes (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide, have been explored. These studies provide insights into the formation of crystal networks and the impact of different substituents on the reactivity of mackinazolinone derivatives (Tojiboev et al., 2021).
Antimalarial Activities
Research on indoloquinazolidine-type alkaloids, a group related to (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide, has shown potential antimalarial activities. These compounds, isolated from natural sources, have been evaluated against various strains of Plasmodium falciparum, providing valuable insights for future antimalarial drug development (Christopher et al., 2003).
Antimicrobial Activity
Studies on novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, closely related to the compound , have revealed antimicrobial activities. These findings contribute to the understanding of the antimicrobial potential of quinazoline derivatives and could pave the way for new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antitumor Applications
Several quinazoline derivatives, akin to (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide, have shown promise in antitumor research. These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, indicating their potential as antitumor agents (Zhang et al., 2020).
Antihypertensive Screening
New derivatives of quinazolines, structurally related to the compound of interest, have been synthesized and screened for antihypertensive activity. These studies highlight the potential of quinazoline derivatives in developing new treatments for hypertension (Rahman et al., 2014).
Synthesis and Utilization in Organic Chemistry
The synthesis and utilization of compounds within the quinazoline family have been extensively studied. These studies contribute to the broader understanding of the chemical properties and potential applications of quinazoline derivatives in various fields of organic chemistry (Learmonth et al., 1997).
Propriétés
Nom du produit |
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide |
|---|---|
Formule moléculaire |
C22H21N3O3 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C22H21N3O3/c1-28-17-9-5-15(6-10-17)7-12-21(26)23-16-8-11-19-18(14-16)22(27)25-13-3-2-4-20(25)24-19/h5-12,14H,2-4,13H2,1H3,(H,23,26)/b12-7+ |
Clé InChI |
SJSUIEJFRUPQPF-KPKJPENVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=C4CCCCN4C3=O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C4CCCCN4C3=O |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C4CCCCN4C3=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)
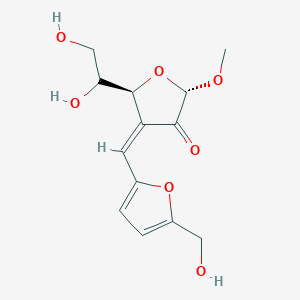

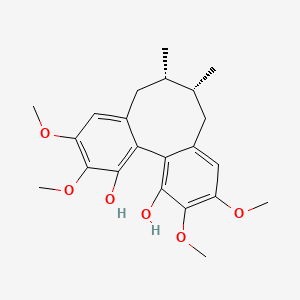
![2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255187.png)

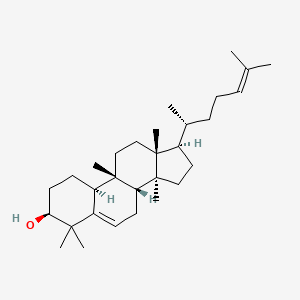
![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)
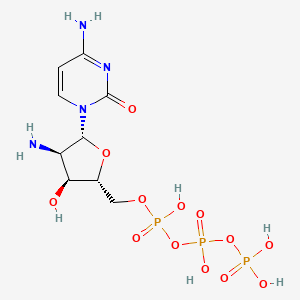
![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)
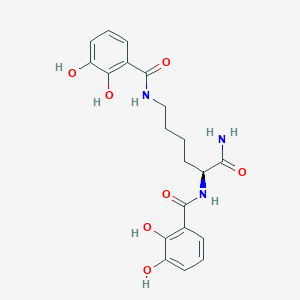
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)
